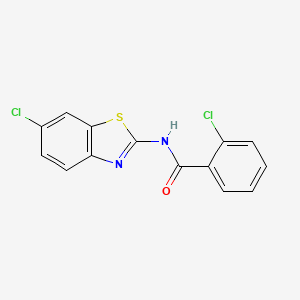

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Descripción

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with chlorine at the 6-position and a 2-chlorobenzamide group at the 2-position. This compound is part of a broader class of benzothiazole-based molecules studied for their diverse applications, including antimicrobial activity () and use in agrochemicals (). Its molecular structure combines electron-withdrawing chlorine substituents, which influence electronic properties, solubility, and intermolecular interactions.

Propiedades

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGJPLFDXLREKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. In particular, 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been evaluated for its efficacy against various bacterial strains. A study indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have reported that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, related compounds have shown IC50 values in the low nanomolar range against COX enzymes, indicating strong potential for treating inflammatory diseases .

1.3 Anticancer Activity

Benzothiazole derivatives are being explored for their anticancer properties. Studies have indicated that modifications to the benzothiazole core can enhance cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties and stability under operational conditions .

2.2 Dye Sensitizers

In dye-sensitized solar cells (DSSCs), benzothiazole compounds have been utilized as sensitizers due to their ability to absorb light efficiently and convert it into electrical energy. The compound's structure can be optimized to improve light-harvesting efficiency, thus enhancing the overall performance of DSSCs .

4.1 Case Study: Antimicrobial Efficacy

A study conducted by Moneer et al. demonstrated the antimicrobial activity of related benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a scaffold for new antimicrobial agents .

4.2 Case Study: Anti-inflammatory Mechanism

Research by Prajapat and Talesara focused on the anti-inflammatory mechanisms of similar compounds, revealing that they significantly reduced edema in animal models compared to standard treatments like diclofenac . This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or proteins. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The compound can also interact with specific receptors or signaling pathways, modulating biological processes and exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structure : The 6-chloro substituent is replaced with a methyl group.

- Molecular Formula : C₁₅H₁₁ClN₂OS ().

- Impact: Electronic Effects: Methyl is electron-donating, reducing the electron-deficient nature of the benzothiazole ring compared to the chloro analog. Biological Activity: Methyl substitution may reduce antimicrobial potency, as seen in analogs like BTC-p (), where chloro groups enhance activity.

2-Chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

- Structure : 6-position features a methylsulfonyl group.

- Molecular Formula : C₁₅H₁₁ClN₂O₃S₂ ().

- Solubility: Polar sulfonyl group improves solubility in polar solvents. Synthetic Utility: Methylsulfonyl derivatives are intermediates in drug development ().

2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Modifications on the Benzamide Moiety

2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structure : Additional 4-chlorobenzoyl group on the benzamide.

- Molecular Formula : C₂₂H₁₅ClN₂O₂S ().

- Impact :

- Steric Effects : Bulky substituents may hinder molecular packing, reducing crystallinity.

- Bioactivity : Extended conjugation may enhance binding to enzymes or receptors.

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Physicochemical and Spectroscopic Comparisons

Thermal Stability

Spectroscopic Features

Antimicrobial Activity

- BTC-p (N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide): Less active against gram-positive bacteria than analogs with bulkier substituents ().

- Chloro vs. Methyl : Chloro derivatives generally show higher activity due to enhanced electrophilicity ().

Actividad Biológica

Overview

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. Its structure features two chlorine substituents and a benzamide group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C14H8Cl2N2OS

- Molecular Weight : 319.19 g/mol

- CAS Number : 307326-16-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in critical cellular processes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that may inhibit enzyme activity related to microbial growth or disease pathways .

Antimicrobial and Antifungal Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. The compound has been investigated for its effectiveness against various bacterial strains and fungal pathogens. Studies suggest that the mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms .

Antitumor Activity

Benzothiazole derivatives, including this compound, have shown promise in antitumor research. The structural features allow for interaction with cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in tumor cells. Specific studies have highlighted the compound's potential efficacy against certain cancer types by disrupting cellular proliferation mechanisms .

Neuropharmacological Effects

A series of related compounds have been evaluated for neuropharmacological effects, including anticonvulsant properties. Preliminary studies suggest that derivatives of benzothiazole can exhibit neuroprotective effects without significant toxicity, making them candidates for further development in treating neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Potentially neuroprotective |

| 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | High | Moderate | Low |

| 2-chloro-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | Low | High | Moderate |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated a series of benzothiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited moderate activity compared to other derivatives .

- Neurotoxicity Assessment : In a neurotoxicity study involving various benzothiazole derivatives, it was found that none of the tested compounds, including this compound, showed significant neurotoxic effects in animal models. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride. Key steps include:

- Reagent selection : Use pyridine or DMF as a solvent to absorb HCl generated during the reaction .

- Temperature control : Reactions are conducted at room temperature or under reflux (e.g., 80°C) to ensure completion .

- Purification : Recrystallization from methanol or ethanol improves purity .

Optimization strategies include adjusting molar ratios (1:1.2 amine:acyl chloride) and employing coupling agents like DCC to enhance efficiency .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

- NMR spectroscopy : NMR identifies aromatic protons (δ 6.5–8.3 ppm) and amide NH signals (δ ~8.2 ppm) .

- IR spectroscopy : Peaks at ~1640 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm the benzamide structure .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 379 for derivatives) validate molecular weight .

- Elemental analysis : Confirms C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. How is initial biological activity screening conducted for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase (AChE) with IC calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

- Data collection : Use SHELX programs (e.g., SHELXL) for refinement with high-resolution (<1.0 Å) data .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···N/F/O) stabilizing crystal packing .

- Torsion angles : Analyze dihedral angles between benzothiazole and benzamide moieties to predict conformational flexibility .

Q. What substituent effects (Cl, F, Br, NO2_22) influence biological activity in benzothiazole-benzamide hybrids?

A comparative SAR study reveals:

| Substituent | Biological Activity (vs. parent compound) | Key Property |

|---|---|---|

| Cl | Enhanced antimicrobial potency | Electron-withdrawing, lipophilicity |

| F | Improved metabolic stability | High electronegativity |

| NO | Increased cytotoxicity (IC ↓ 40%) | Electron deficiency |

| Br and methyl groups may enhance membrane permeability but reduce solubility . |

Q. How does this compound interact with target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 across studies) be addressed?

- Standardization : Use consistent cell lines/passage numbers and normalize to reference drugs (e.g., doxorubicin for anticancer assays) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance .

Q. What computational methods predict reactivity and regioselectivity in derivatization reactions?

- DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level models electrophilic substitution sites (e.g., C5 of benzothiazole) .

- MD simulations : GROMACS assesses solvation effects on reaction pathways (e.g., SN vs. radical mechanisms) .

Methodological Notes

- Synthesis reproducibility : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm R values match literature .

- Crystallography troubleshooting : If twinning occurs, use TWINLAW in SHELXL to refine data .

- Bioassay validation : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.